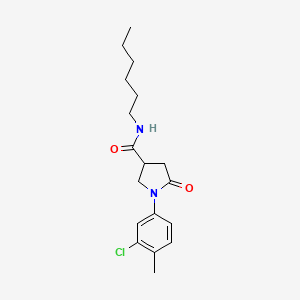![molecular formula C27H28N4O4S B11654413 (6Z)-6-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654413.png)
(6Z)-6-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6Z)-6-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule featuring a thiadiazolo[3,2-a]pyrimidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the thiadiazolo[3,2-a]pyrimidinone core, followed by the introduction of the ethoxy and phenoxy substituents through nucleophilic substitution reactions. The final step often involves the formation of the benzylidene group via a condensation reaction with an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and phenoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery. It can be tested for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In the case of anticancer activity, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6Z)-6-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other thiadiazolo[3,2-a]pyrimidinone derivatives, which may have different substituents on the aromatic rings or variations in the core structure.
Uniqueness
This compound’s uniqueness lies in its specific combination of substituents, which confer distinct chemical and biological properties
By understanding the detailed synthesis, reactivity, and applications of This compound , researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C27H28N4O4S |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
(6Z)-6-[[3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H28N4O4S/c1-4-9-19-10-7-8-11-21(19)34-14-15-35-22-13-12-18(17-23(22)33-6-3)16-20-25(28)31-27(29-26(20)32)36-24(5-2)30-31/h4,7-8,10-13,16-17,28H,1,5-6,9,14-15H2,2-3H3/b20-16-,28-25? |
Clé InChI |
WXGFSJJBXTUXPM-MDHMIDBASA-N |
SMILES isomérique |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4CC=C)OCC)/C(=O)N=C2S1 |
SMILES canonique |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4CC=C)OCC)C(=O)N=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-naphthalen-1-yl-amine](/img/structure/B11654336.png)
![(2E)-3-(2,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B11654344.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654349.png)
![butyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11654356.png)
![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B11654366.png)



![N-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-3-nitro-N-phenylbenzamide](/img/structure/B11654397.png)
![2-[4-(2,4-dichlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11654402.png)
![Ethyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11654405.png)
![N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B11654406.png)
![2-[1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11654418.png)
![6,8-dibromo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11654423.png)
